molecular formula C19H22BFO3 B12317537 2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12317537
M. Wt: 328.2 g/mol
InChI Key: AFKUVQQATTZBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Reactants: 4-(Benzyloxy)-3-fluorophenylboronic acid and pinacol.

    Catalyst: Dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-fluorophenylboronic acid.

    Reduction: 4-(Benzyloxy)-3-fluorophenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron-containing reagent that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate substrate.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-fluorophenylboronic acid: Similar structure but lacks the dioxaborolane ring.

    4-(Benzyloxy)-3-methoxyphenylboronic acid: Similar structure with a methoxy group instead of a fluorine atom.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but differs in the functional groups attached to the aromatic ring.

Uniqueness

2-(4-(Benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the benzyloxy and fluorine substituents on the aromatic ring, as well as the dioxaborolane ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C19H22BFO3

Molecular Weight

328.2 g/mol

IUPAC Name

2-(3-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(16(21)12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

AFKUVQQATTZBMX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.